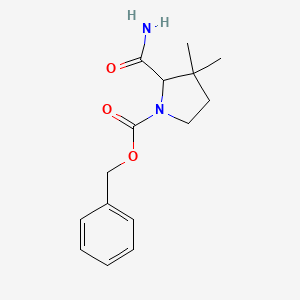![molecular formula C12H15N3 B13882375 4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile](/img/structure/B13882375.png)
4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile is an organic compound with the molecular formula C11H14N2 It is a derivative of benzonitrile, characterized by the presence of an amino group at the 4-position and a cyclopropylethylamino group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Amination: Aniline undergoes amination to introduce the cyclopropylethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The cyclopropylethylamino group may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzonitrile: Lacks the cyclopropylethylamino group, making it less complex.
3-Aminobenzonitrile: Similar structure but with the amino group at the 3-position.
4-Cyanoaniline: Similar structure but lacks the cyclopropylethylamino group.
Uniqueness
4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile is unique due to the presence of both the cyclopropylethylamino and nitrile groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H15N3 |
|---|---|
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
4-amino-3-(2-cyclopropylethylamino)benzonitrile |
InChI |
InChI=1S/C12H15N3/c13-8-10-3-4-11(14)12(7-10)15-6-5-9-1-2-9/h3-4,7,9,15H,1-2,5-6,14H2 |
InChI-Schlüssel |
UNOIBHLNHZSYBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CCNC2=C(C=CC(=C2)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13882303.png)

![4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13882322.png)
![Tert-butyl 4-[cyclopropyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B13882328.png)



![propyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13882351.png)



![4-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B13882377.png)
![N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide](/img/structure/B13882382.png)
